(S)-2-Methylpyrrolidine-2-carboxamide
Overview
Description
(S)-2-Methylpyrrolidine-2-carboxamide, also known as S-MPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has two mirror-image forms, with only one of them having the desired pharmacological activity. In
Scientific Research Applications
Application in Cancer Treatment
(S)-2-Methylpyrrolidine-2-carboxamide derivatives have been explored in the development of cancer treatments. One derivative, ABT-888, has shown effectiveness against PARP-1 and PARP-2 enzymes and has demonstrated in vivo efficacy in melanoma and breast cancer models when combined with other drugs like temozolomide and carboplatin (Penning et al., 2009).
Antiviral Research
Derivatives of (S)-2-Methylpyrrolidine-2-carboxamide, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have shown potential as anti-HIV agents. They form hydrogen bonds and can interact with CH3OH solvent molecules, indicating their potential in antiviral research (Tamazyan et al., 2007).
DNA Targeting in Cancer Therapy
Polyamide platinum complexes containing (S)-2-Methylpyrrolidine-2-carboxamide derivatives have been synthesized for targeted cancer therapy. These complexes bind to specific DNA sequences, demonstrating their potential in gene-targeted cancer treatments (Jaramillo et al., 2006).
Chemical Synthesis and Analysis
(S)-2-Methylpyrrolidine-2-carboxamide derivatives are utilized in various chemical synthesis processes. For instance, they are used in the preparation of liquid chromatography reagents and play a role in the synthesis of other medically relevant compounds (Phillips et al., 2008).
Development of Antimicrobial Agents
Pyrrolidine derivatives, including those related to (S)-2-Methylpyrrolidine-2-carboxamide, have been investigated for their antimicrobial properties. Their synthesis and potential in combating microbial infections highlight their relevance in the development of new antimicrobial drugs (Sreekanth & Jha, 2020).
properties
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNYMVMZKFIKI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpyrrolidine-2-carboxamide |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.